3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid
Description
3-(1-Aminocyclopropyl)prop-2-ynoic Acid This compound features a cyclopropylamine group attached to a propynoic acid backbone. Limited direct data exist in the provided evidence, but structurally related compounds (e.g., cyclopropylamino acids) suggest applications in medicinal chemistry or catalysis .
2,2,2-Trifluoroacetic Acid (TFA)
TFA (CAS 76-05-1; C₂HF₃O₂) is a strong fluorinated carboxylic acid with a pKa of ~0.23. It is highly soluble in water, corrosive, and widely used as a solvent, catalyst, or protein cleavage agent in organic synthesis and biochemistry . Its electron-withdrawing trifluoromethyl group enhances acidity compared to acetic acid (pKa ~4.76).
Properties
IUPAC Name |
3-(1-aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.C2HF3O2/c7-6(3-4-6)2-1-5(8)9;3-2(4,5)1(6)7/h3-4,7H2,(H,8,9);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBJHBSMPRZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 1-aminocyclopropane with propiolic acid under specific conditions to form the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound.
Scientific Research Applications
3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of 2,2,2-Trifluoroacetic Acid vs. Related Fluorinated Acids
Key Observations:
- TFA’s acidity surpasses non-fluorinated analogs (e.g., acetic acid) due to the inductive effect of the -CF₃ group.
- Unlike trifluoroethanol, TFA’s high polarity and low pKa make it suitable for acidic reaction conditions, such as polysaccharide hydrolysis (e.g., in ) .
Table 2: Structural Analogs of 3-(1-Aminocyclopropyl)prop-2-ynoic Acid
Key Observations:
- The alkyne group in 3-(1-aminocyclopropyl)prop-2-ynoic acid may enable click chemistry or metal coordination, unlike saturated analogs.
- Cyclopropane rings in amino acids are rare but can modulate conformational stability in peptides .
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